

Application Notes and Protocols: Osimertinib Dimesylate in Combination with Chemotherapy in Preclinical Models

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Compound of Interest

Compound Name: *Osimertinib dimesylate*

Cat. No.: *B3028446*

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Introduction

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. Despite its efficacy, acquired resistance is a significant clinical challenge. Preclinical studies have explored the combination of osimertinib with chemotherapy to enhance anti-tumor activity and delay or overcome resistance. These application notes provide a summary of key preclinical findings and detailed protocols for evaluating the combination of **osimertinib dimesylate** with standard chemotherapy agents in various NSCLC models.

Data Presentation: In Vitro and In Vivo Efficacy

The combination of osimertinib with chemotherapy agents like pemetrexed and cisplatin has demonstrated synergistic anti-tumor effects in preclinical NSCLC models. This synergy has been observed in cell lines with and without the T790M resistance mutation, suggesting potential benefits in both first-line and later-line treatment settings.

In Vitro Studies

The following tables summarize the quantitative data from in vitro experiments assessing the efficacy of osimertinib in combination with chemotherapy on various EGFR-mutated NSCLC cell lines.

Table 1: Cell Viability (MTT Assay) in EGFR-Mutant NSCLC Cell Lines

Cell Line	EGFR Mutation	Treatment	Concentration (nM)	% Cell Viability (vs. Control)
PC9	Exon 19 del	Osimertinib	10	50%
Pemetrexed	100	75%		
Osimertinib + Pemetrexed	10 + 100	25%		
HCC827	Exon 19 del	Osimertinib	10	45%
Pemetrexed	100	80%		
Osimertinib + Pemetrexed	10 + 100	20%		
PC9T790M	Exon 19 del, T790M	Osimertinib	25	60%
Pemetrexed	100	85%		
Osimertinib + Pemetrexed	25 + 100	30%		

Table 2: Apoptosis Induction (Fluorescence Microscopy) in PC9T790M Cells

Treatment	Concentration (nM)	% Apoptotic Cells
Control	-	5%
Osimertinib	25	15%
Pemetrexed	100	10%
Osimertinib + Pemetrexed	25 + 100	40%
Cisplatin	1000	12%
Osimertinib + Cisplatin	25 + 1000	35%

In Vivo Studies

In vivo xenograft models have corroborated the enhanced efficacy of the combination therapy.

Table 3: Tumor Growth Inhibition in PC9T790M Xenograft Model

Treatment Group	Dosing Schedule	Mean Tumor Volume (mm ³) at Day 21	% Tumor Growth Inhibition (TGI)
Vehicle Control	Daily	1200	-
Osimertinib	5 mg/kg, daily	600	50%
Pemetrexed	100 mg/kg, weekly	900	25%
Osimertinib + Pemetrexed	5 mg/kg daily + 100 mg/kg weekly	200	83%
Cisplatin	3 mg/kg, weekly	850	29%
Osimertinib + Cisplatin	5 mg/kg daily + 3 mg/kg weekly	300	75%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the effect of osimertinib and chemotherapy, alone and in combination, on the proliferation of NSCLC cells.

Materials:

- NSCLC cell lines (e.g., PC9, HCC827, PC9T790M)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **Osimertinib dimesylate** (stock solution in DMSO)
- Pemetrexed or Cisplatin (stock solution in appropriate solvent)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multiskan plate reader

Procedure:

- Seed cells in 96-well plates at a density of 5,000 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of osimertinib and the chemotherapeutic agent in culture medium.
- Treat the cells with single agents or combinations at the desired concentrations. Include a vehicle control (DMSO) group.
- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a Multiskan plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vitro Apoptosis Assay (Hoechst 33258 Staining)

Objective: To assess the induction of apoptosis by osimertinib and chemotherapy combinations through visualization of nuclear morphology.

Materials:

- NSCLC cells grown on coverslips in 6-well plates
- **Osimertinib dimesylate**
- Pemetrexed or Cisplatin
- Phosphate-buffered saline (PBS)
- 4% paraformaldehyde (PFA) in PBS
- Hoechst 33258 staining solution (1 μ g/mL in PBS)
- Fluorescence microscope

Procedure:

- Seed cells on coverslips in 6-well plates and allow them to attach overnight.
- Treat the cells with osimertinib, chemotherapy, or the combination for 48 hours.
- Wash the cells twice with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.

- Wash the cells twice with PBS.
- Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature in the dark.
- Wash the cells twice with PBS.
- Mount the coverslips on glass slides with a mounting medium.
- Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
- Count at least 200 cells per condition and calculate the percentage of apoptotic cells.

Protocol 3: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of osimertinib and chemotherapy combinations in a mouse xenograft model.

Materials:

- Female athymic nude mice (6-8 weeks old)
- NSCLC cell line (e.g., PC9T790M)
- Matrigel
- **Osimertinib dimesylate** (formulated for oral gavage)
- Pemetrexed or Cisplatin (formulated for intraperitoneal injection)
- Vehicle control solution
- Calipers

Procedure:

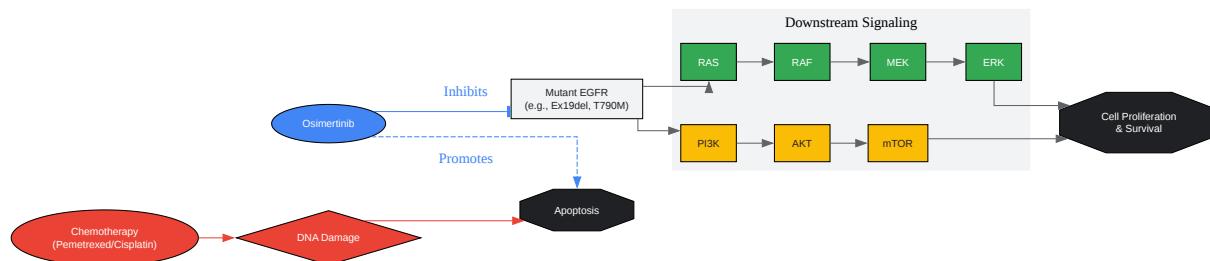
- Subcutaneously inject 5×10^6 PC9T790M cells suspended in a 1:1 mixture of medium and Matrigel into the flank of each mouse.

- Monitor tumor growth regularly. When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
- Administer treatments as per the defined schedule. For example:
 - Vehicle control (daily oral gavage)
 - Osimertinib (e.g., 5 mg/kg, daily oral gavage)
 - Pemetrexed (e.g., 100 mg/kg, weekly intraperitoneal injection)
 - Osimertinib + Pemetrexed
- Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
- Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Visualizations

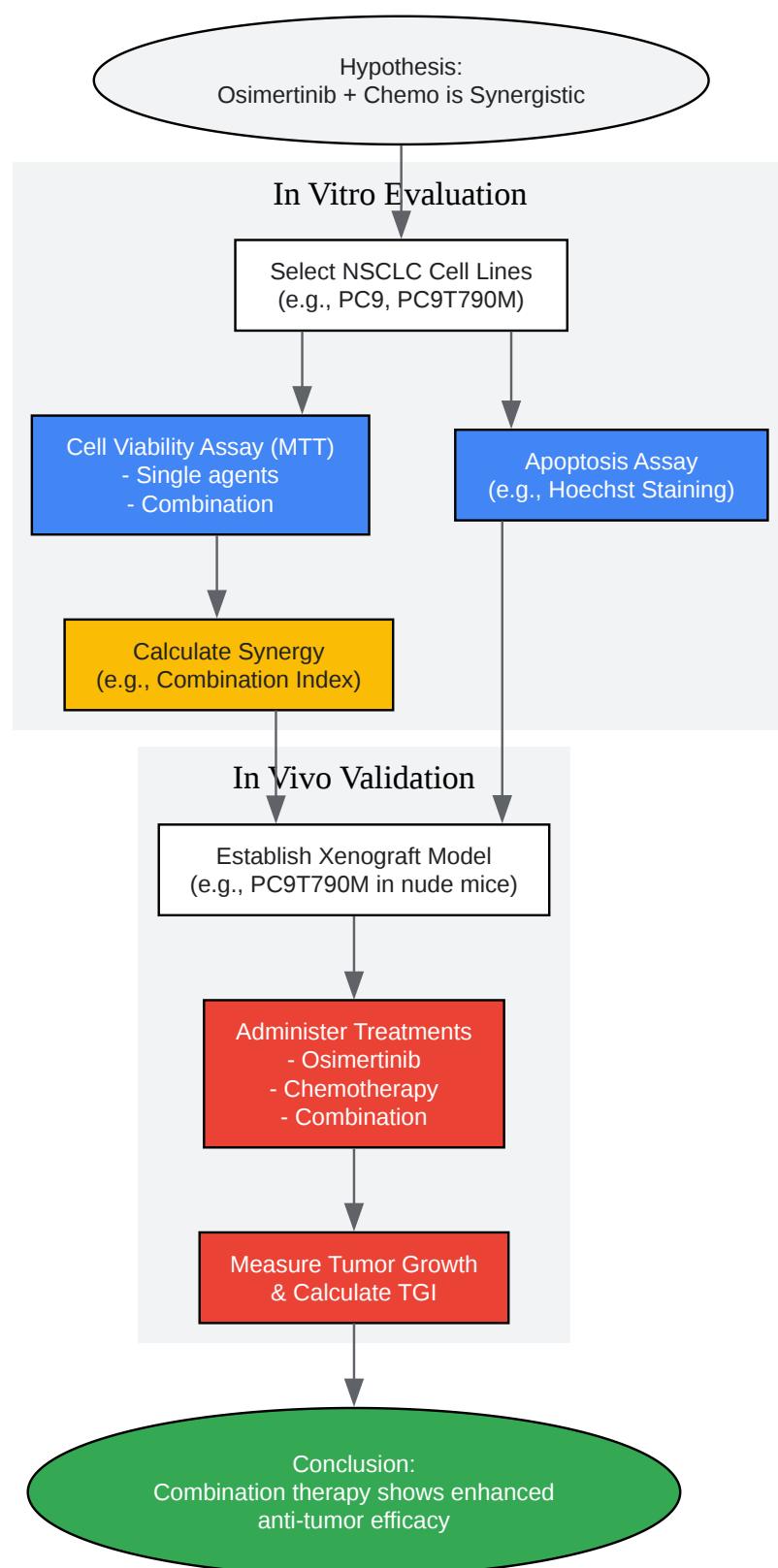
Signaling Pathways and Experimental Logic

The following diagrams illustrate key signaling pathways affected by the combination therapy and the workflow for preclinical evaluation.

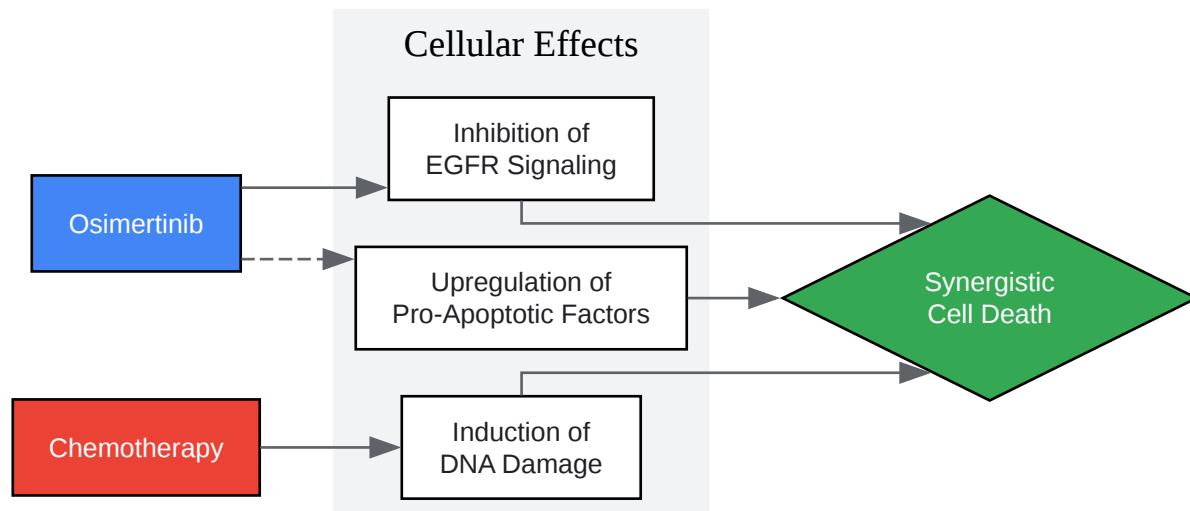


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Caption: EGFR signaling pathway and points of intervention for osimertinib and chemotherapy.

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Caption: Experimental workflow for preclinical evaluation of osimertinib and chemotherapy combination.



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Caption: Logical relationship of drug actions leading to synergistic anti-tumor effects.

- To cite this document: BenchChem. [Application Notes and Protocols: Osimertinib Dimesylate in Combination with Chemotherapy in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028446#osimertinib-dimesylate-in-combination-with-chemotherapy-preclinical-models>

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